5-(1-Ethylpiperidin-2-yl)-2-methoxy-3-methylpyridine

Description

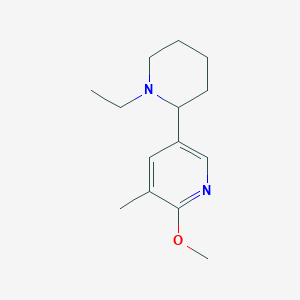

The compound 5-(1-Ethylpiperidin-2-yl)-2-methoxy-3-methylpyridine is a heterocyclic organic molecule featuring a pyridine core substituted with a methoxy group at position 2, a methyl group at position 3, and a 1-ethylpiperidin-2-yl moiety at position 3. Structural elucidation methods like X-ray crystallography (via programs such as SHELX ) may be applicable for its characterization, but this remains speculative.

Properties

Molecular Formula |

C14H22N2O |

|---|---|

Molecular Weight |

234.34 g/mol |

IUPAC Name |

5-(1-ethylpiperidin-2-yl)-2-methoxy-3-methylpyridine |

InChI |

InChI=1S/C14H22N2O/c1-4-16-8-6-5-7-13(16)12-9-11(2)14(17-3)15-10-12/h9-10,13H,4-8H2,1-3H3 |

InChI Key |

AVWYFRYJJOYUGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCCC1C2=CN=C(C(=C2)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethylpiperidin-2-yl)-2-methoxy-3-methylpyridine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or amino alcohols.

Substitution Reactions:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including condensation reactions involving aldehydes and ammonia or amines.

Methoxylation and Methylation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethylpiperidin-2-yl)-2-methoxy-3-methylpyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

5-(1-Ethylpiperidin-2-yl)-2-methoxy-3-methylpyridine has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as receptors and enzymes.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

Biological Studies: The compound is used in studies to understand its biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

Industrial Applications: It may be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(1-Ethylpiperidin-2-yl)-2-methoxy-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit or activate enzymes, alter receptor signaling pathways, or affect cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a. JNJ-54717793 ()

- Structure : Contains a pyrimidine-phenylcarbonyl group linked to a 7-azabicyclo[2.2.1]heptane amine core and a trifluoromethylpyrazine substituent.

- Key Differences :

- Core Heterocycle : JNJ-54717793 uses a bicyclic amine system, whereas the target compound employs a pyridine ring.

- Substituents : JNJ-54717793 includes fluorinated and aromatic groups, which enhance lipophilicity and metabolic stability. The target compound’s ethylpiperidine and methoxy groups may confer distinct steric and electronic properties.

- Functional Implications : JNJ-54717793 is likely optimized for CNS penetration due to its bicyclic framework and fluorinated motifs, whereas the target compound’s piperidine-pyridine hybrid may favor interactions with peripheral targets (e.g., ion channels or GPCRs) .

b. DMMMP (4,6-di[(morpholin-4-yl)methyl]-2-methoxyphenol) ()

- Structure: A phenolic derivative with morpholine-methyl groups and a methoxy substituent.

- Key Differences: Core Structure: DMMMP is phenol-based, while the target compound is pyridine-based. Substituent Chemistry: DMMMP’s morpholine groups enhance solubility and antioxidant activity, whereas the target compound’s ethylpiperidine may increase membrane permeability.

- Functional Implications: DMMMP’s antioxidant properties derive from its phenol group and electron-donating substituents.

Limitations of Available Evidence

The provided sources lack direct data on 5-(1-Ethylpiperidin-2-yl)-2-methoxy-3-methylpyridine , necessitating reliance on structural analogies. For authoritative comparisons, experimental studies on the compound’s synthesis, crystallography (using SHELX ), and bioactivity are required.

Biological Activity

5-(1-Ethylpiperidin-2-yl)-2-methoxy-3-methylpyridine, with the CAS number 1352515-05-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 234.34 g/mol. The compound features a piperidine ring, which is known for its significant role in medicinal chemistry due to its ability to interact with various biological targets.

1. Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including those similar to this compound, exhibit promising anticancer properties. For instance, compounds with piperidine moieties have been shown to induce apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin in certain assays .

2. Neuropharmacological Effects

Piperidine derivatives are also being investigated for their neuropharmacological effects, particularly in the context of Alzheimer's disease. Compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have shown potential in enhancing cognitive function by increasing acetylcholine levels in the brain . The introduction of piperidine rings has been linked to improved brain penetration and selectivity for cholinesterase inhibition.

3. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Piperidine derivatives have been reported to inhibit various bacterial strains, including MRSA and E. coli, through mechanisms that disrupt bacterial cell wall synthesis and DNA replication processes . These findings highlight the compound's versatility as a therapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may act as a ligand for various receptors, influencing pathways involved in cell proliferation and apoptosis.

- Enzyme Inhibition : By inhibiting key enzymes such as AChE and BuChE, the compound can modulate neurotransmitter levels in the brain, potentially offering therapeutic benefits in neurodegenerative diseases.

- Antimicrobial Action : Its interaction with microbial enzymes and structural components can lead to effective inhibition of pathogen growth.

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of piperidine-based compounds against cancer cell lines, researchers found that modifications to the piperidine structure significantly enhanced cytotoxicity. The study utilized various analogs of this compound, demonstrating improved binding affinity to cancer-related targets compared to traditional chemotherapeutics .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of piperidine derivatives in models of Alzheimer's disease. The study reported that compounds with similar structures exhibited significant inhibition of AChE activity and showed promise in improving memory function in animal models .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.